molecular formula C18H16ClN3O5S2 B2851629 ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899966-01-9

ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No. B2851629
M. Wt: 453.91
InChI Key: MZAYCUVNJYSOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a chemical compound with the molecular formula C18H16ClN3O5S2 . It has an average mass of 453.920 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known to exhibit various pharmacological activities, depending on the functional groups attached to the ring .

Scientific Research Applications

Chemistry and Synthesis

Ethyl benzoate thiocarbohydrazone, obtained from the reaction of ethyl imidobenzoate hydrochloride with thiocarbohydrazide, is a precursor in the synthesis of various heterocyclic compounds. Its conversion to 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide, and further reduction to 6-phenyl-1,2-dihydro-sym-tetrazine-3-thione, highlights its utility in chemical synthesis and the exploration of heterocyclic chemistry (I. Postovskii et al., 1977).

Antimicrobial Applications

The synthesis of new quinazolines, involving the reaction of Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, has shown significant antimicrobial activity against various bacterial and fungal strains. This underscores its potential as a precursor in developing new antimicrobial agents (N. Desai et al., 2007).

Anticancer Activity

The development of 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and triazolino[4,3-a]pyrimidines containing benzoxazole or benzothiazole moieties from ethyl compounds highlights innovative anticancer research. These compounds, synthesized for their potential anticancer activities, demonstrate the diverse applications of ethyl compounds in medicinal chemistry and oncology research (Eman K. A. Abdelall et al., 2010).

Anti-juvenile Hormone Agents

Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) derivatives have been studied for their juvenile hormone antagonist activity. These compounds, inducing precocious metamorphosis in the silkworm Bombyx mori, serve as a basis for developing novel pest control agents. The research on enantiomeric activities and their effects on hormone esterase activity further contributes to our understanding of hormone regulation in insects (E. Kuwano et al., 2008).

Advanced Oxidation Processes

Studies on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes (AOPs) involving ethyl compounds have identified various organic intermediates. These findings are critical for environmental chemistry, particularly in developing more efficient wastewater treatment methods to break down persistent organic pollutants (Yunfu. Sun & J. Pignatello, 1993).

properties

IUPAC Name

ethyl 4-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S2/c1-2-27-17(24)11-3-6-13(7-4-11)20-16(23)10-28-18-21-14-8-5-12(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAYCUVNJYSOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.